molecular formula C18H20N2O3S B2443234 N-Methyl-3-[2-[[(E)-2-phenylethenyl]sulfonylamino]ethyl]benzamide CAS No. 1385620-28-9

N-Methyl-3-[2-[[(E)-2-phenylethenyl]sulfonylamino]ethyl]benzamide

Cat. No. B2443234
CAS RN: 1385620-28-9
M. Wt: 344.43
InChI Key: YIJADGSPJFMJSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of N-Methyl-3-[2-[[(E)-2-phenylethenyl]sulfonylamino]ethyl]benzamide can be represented by the InChI string: InChI=1S/C18H20N2O3S/c1-19-18(21)17-9-5-8-16(14-17)10-12-20-24(22,23)13-11-15-6-3-2-4-7-15/h2-9,11,13-14,20H,10,12H2,1H3,(H,19,21)/b13-11+.

Scientific Research Applications

Cardiac Electrophysiological Activity

One study describes the synthesis and evaluation of N-substituted imidazolylbenzamides and benzene-sulfonamides, highlighting their potency as selective class III agents in cardiac electrophysiological activity. These compounds, including N-[2-(Diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide, showed comparable activity to sematilide, a clinical trial subject, suggesting potential in treating arrhythmias (Morgan et al., 1990).

Neuroleptic Activity

Another study synthesized novel N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamides, replacing the sulfamoyl group in sulpiride with a sulfonamido group, to test for dopamine receptor blockade. These compounds demonstrated considerable potency as dopamine receptor blockers, indicating potential neuroleptic applications (Ogata et al., 1984).

Anti-Acetylcholinesterase Activity

Research on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase (AChE) activity identified compounds with substantial increases in activity upon substituting the benzamide moiety. This suggests potential therapeutic applications for conditions like dementia (Sugimoto et al., 1990).

Insecticidal Activity

Flubendiamide, a novel insecticide with a unique structure including a sulfonylalkyl group, demonstrated strong activity against lepidopterous pests. This compound's novel mode of action and safety for non-target organisms make it a promising candidate for pest management (Tohnishi et al., 2005).

Environmental Degradation

A study on the degradation of chlorsulfuron in alkaline soil highlighted the accelerated degradation rates of substituted chlorsulfuron derivatives. This indicates the potential for structural modifications to mitigate environmental impacts of sulfonylurea herbicides (Zhou et al., 2017).

Safety and Hazards

The safety data sheet for benzamide, a related compound, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

properties

IUPAC Name

N-methyl-3-[2-[[(E)-2-phenylethenyl]sulfonylamino]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-19-18(21)17-9-5-8-16(14-17)10-12-20-24(22,23)13-11-15-6-3-2-4-7-15/h2-9,11,13-14,20H,10,12H2,1H3,(H,19,21)/b13-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJADGSPJFMJSY-ACCUITESSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)CCNS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1=CC=CC(=C1)CCNS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-3-[2-(2-phenylethenesulfonamido)ethyl]benzamide

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